molecular formula C21H18BrN5O2 B14100580 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide

Cat. No.: B14100580
M. Wt: 452.3 g/mol
InChI Key: XZXURXIIHMHUFH-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazin-5-yl derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrazolo-triazine core, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-d][1,2,4]triazin-5-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromophenyl group: This is achieved through a bromination reaction using bromine or a brominating agent.

    Attachment of the acetamide moiety: This step involves the reaction of the intermediate compound with an acetamide derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.

Chemical Reactions Analysis

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in antiproliferative effects.

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide include other pyrazolo[1,5-d][1,2,4]triazin-5-yl derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and biological activity.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of research

Properties

Molecular Formula

C21H18BrN5O2

Molecular Weight

452.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide

InChI

InChI=1S/C21H18BrN5O2/c1-14-3-2-4-15(9-14)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)16-5-7-17(22)8-6-16/h2-10,13H,11-12H2,1H3,(H,23,28)

InChI Key

XZXURXIIHMHUFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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